
Isoflavone, 7-hydroxy-4',6-dimethoxy-, acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isoflavone, 7-hydroxy-4’,6-dimethoxy-, acetate is a naturally occurring compound found in various plants, particularly in the Fabaceae family. Isoflavones are a class of flavonoids known for their phytoestrogenic properties, meaning they can mimic or modulate the action of estrogen in the body. This specific isoflavone derivative has garnered interest due to its potential biological activities and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Isoflavone, 7-hydroxy-4’,6-dimethoxy-, acetate typically involves the acetylation of the parent isoflavone compound. The process begins with the isolation of the parent isoflavone, which can be achieved through extraction from plant sources or chemical synthesis. The acetylation reaction is carried out using acetyl chloride or acetic anhydride in the presence of a base such as pyridine or triethylamine. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete acetylation.
Industrial Production Methods
Industrial production of Isoflavone, 7-hydroxy-4’,6-dimethoxy-, acetate involves large-scale extraction from plant sources or chemical synthesis. The extracted or synthesized isoflavone is then subjected to acetylation using industrial-grade reagents and solvents. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency in the final product.
化学反応の分析
Types of Reactions
Isoflavone, 7-hydroxy-4’,6-dimethoxy-, acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Substitution: The methoxy and hydroxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives of the isoflavone.
Substitution: Various substituted isoflavone derivatives depending on the nucleophile used.
科学的研究の応用
Isoflavone, 7-hydroxy-4’,6-dimethoxy-, acetate has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of other bioactive compounds.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its phytoestrogenic effects, which may have implications in hormone replacement therapy and cancer prevention.
Industry: Utilized in the development of nutraceuticals and functional foods due to its health-promoting properties.
作用機序
The mechanism of action of Isoflavone, 7-hydroxy-4’,6-dimethoxy-, acetate involves its interaction with estrogen receptors in the body. As a phytoestrogen, it can bind to estrogen receptors and modulate their activity, either mimicking or antagonizing the effects of endogenous estrogen. This interaction can influence various biological pathways, including those involved in cell proliferation, apoptosis, and inflammation.
類似化合物との比較
Similar Compounds
Genistein: Another well-known isoflavone with similar phytoestrogenic properties.
Daidzein: A structurally related isoflavone with comparable biological activities.
Biochanin A: An isoflavone with similar antioxidant and anti-inflammatory properties.
Uniqueness
Isoflavone, 7-hydroxy-4’,6-dimethoxy-, acetate is unique due to its specific substitution pattern, which may confer distinct biological activities and pharmacokinetic properties compared to other isoflavones. Its acetylated form may also enhance its stability and bioavailability, making it a valuable compound for various applications.
特性
CAS番号 |
4253-19-4 |
|---|---|
分子式 |
C19H16O6 |
分子量 |
340.3 g/mol |
IUPAC名 |
[6-methoxy-3-(4-methoxyphenyl)-4-oxochromen-7-yl] acetate |
InChI |
InChI=1S/C19H16O6/c1-11(20)25-18-9-16-14(8-17(18)23-3)19(21)15(10-24-16)12-4-6-13(22-2)7-5-12/h4-10H,1-3H3 |
InChIキー |
OLSFYFUZJCERJF-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1=C(C=C2C(=C1)OC=C(C2=O)C3=CC=C(C=C3)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


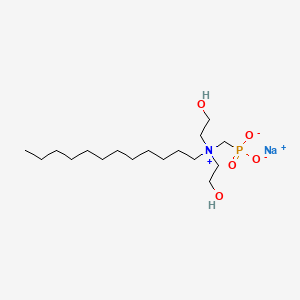
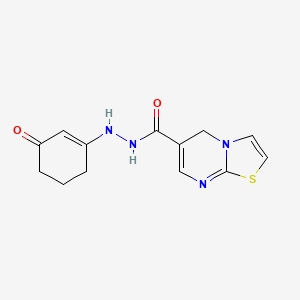
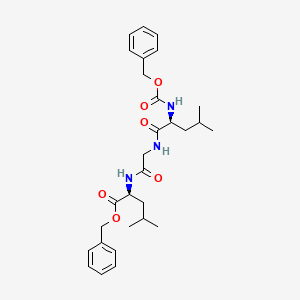
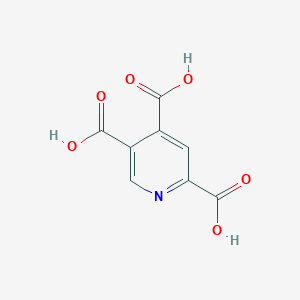

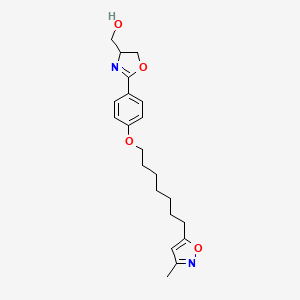

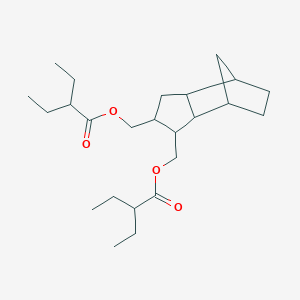

![1-[[4-[(4-Aminophenyl)methyl]phenyl]amino]-3-butoxypropan-2-OL](/img/structure/B12685382.png)



![[(1,5-Dimethyl-1-vinyl-4-hexenyl)oxy]dimethoxymethylsilane](/img/structure/B12685404.png)
